Hydroxypyrimidine

Hydroxypyrimidines are a class of heterocyclic compounds characterized by the presence of a pyrimidine ring with at least one hydroxyl (-OH) group attached. These molecules exhibit diverse biological activities and have found extensive applications in pharmaceuticals and agrochemicals. The unique structure of hydroxypyrimidines allows them to interact effectively with various biomolecules, such as proteins, nucleic acids, and enzymes, making them valuable tools for drug discovery.

These compounds often display potent antimicrobial, antiviral, and anticancer properties due to their ability to modulate multiple cellular processes. Hydroxypyrimidines can serve as precursors for the synthesis of more complex bioactive molecules, offering a versatile platform for medicinal chemistry. Additionally, they are used in agricultural chemicals for controlling pests and diseases, leveraging their selective toxicity towards target organisms.

In summary, hydroxypyrimidines represent an important category of heterocycles with significant potential for both therapeutic and industrial applications.

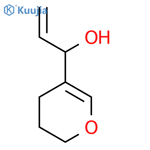

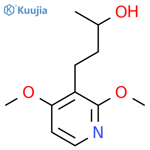

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

|

2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetic acid | 4628-39-1 | C6H6N2O4 |

|

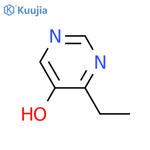

2-Ethyl-4,6-dihydroxypyrimidine | 3709-98-6 | C6H8N2O2 |

|

trimethylpyrimidin-5-ol | 71267-12-4 | C7H10N2O |

|

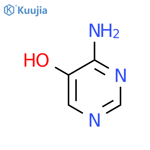

4-Aminopyrimidin-5-ol | 52601-89-5 | C4H5N3O |

|

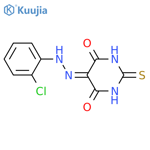

5-2-(2-chlorophenyl)hydrazin-1-ylidene-2-sulfanylidene-1,3-diazinane-4,6-dione | 326912-11-2 | C10H7ClN4O2S |

|

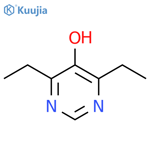

4,6-Diethylpyrimidin-5-ol | 2743437-96-7 | C8H12N2O |

|

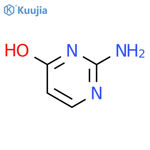

2-Aminopyrimidin-4-ol | 100643-25-2 | C4H5N3O |

|

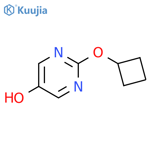

2-Cyclobutoxypyrimidin-5-ol | 1260833-04-2 | C8H10N2O2 |

|

5-Pyrimidinol, 4-ethyl- | 1394936-18-5 | C6H8N2O |

|

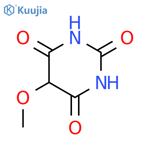

5-Methoxypyrimidine-2,4,6-triol | 60703-43-7 | C5H6N2O4 |

Verwandte Literatur

-

Mei Zhou RSC Adv., 2016,6, 113322-113326

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

-

Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692

-

4. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

-

5. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

Empfohlene Lieferanten

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

atkchemicaFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte